molecular formula C17H22F3N3O2 B2391745 N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide CAS No. 2034283-23-1

N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide

Cat. No.: B2391745
CAS No.: 2034283-23-1
M. Wt: 357.377
InChI Key: QQAVAXYZBIVRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H22F3N3O2 and its molecular weight is 357.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimyotonic Agents

Constrained analogues of tocainide, designed as voltage-gated skeletal muscle sodium channel blockers, have shown marked increases in potency and use-dependent block, contributing to the development of antimyotonic agents. These findings underscore the potential for derivatives of N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide to serve as a basis for novel therapeutic strategies targeting muscle disorders (Catalano et al., 2008).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel heterocyclic compounds derived from benzodifuranyl and 1,3,5-triazines, including derivatives of this compound, has been reported. These compounds exhibit significant anti-inflammatory and analgesic activities, suggesting their utility in the design of new drugs targeting inflammation and pain (Abu‐Hashem et al., 2020).

Antiacetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to this compound, has been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These compounds demonstrate the potential for developing new therapeutic agents for conditions such as Alzheimer's disease by targeting AChE to increase acetylcholine levels in the brain (Sugimoto et al., 1990).

Anticonvulsant Properties

Research on 2-piperidinecarboxylic acid derivatives and related pharmacophores has yielded analogs with significant anticonvulsant activity. This highlights the versatility of piperidine derivatives, including this compound, in the development of treatments for epilepsy and other seizure disorders (Ho et al., 2001).

Cannabinoid Receptor Interaction

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a structurally related compound, serves as a potent and selective antagonist for the CB1 cannabinoid receptor. This underscores the potential of this compound derivatives in the modulation of cannabinoid receptor activity, which could have implications for the treatment of a range of conditions, including pain, obesity, and neurological disorders (Shim et al., 2002).

Safety and Hazards

While specific safety and hazard information for N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide is not available, a related compound, N,N-dimethyl-3-(trifluoromethyl)benzamide, has several hazard statements: H302 - H315 - H319 - H334 - H335 . These indicate potential hazards related to acute toxicity, eye irritation, respiratory sensitization, skin irritation, and specific target organ toxicity.

Properties

IUPAC Name

N,N-dimethyl-4-[[[2-(trifluoromethyl)benzoyl]amino]methyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N3O2/c1-22(2)16(25)23-9-7-12(8-10-23)11-21-15(24)13-5-3-4-6-14(13)17(18,19)20/h3-6,12H,7-11H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAVAXYZBIVRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.